molecular formula C40H56N10O8 B1666636 Ac-Ile-his-pro-phe-his-leu CAS No. 121521-00-4

Ac-Ile-his-pro-phe-his-leu

Cat. No.: B1666636
CAS No.: 121521-00-4
M. Wt: 804.9 g/mol
InChI Key: OCPDFWVOTXYQBC-BKKYOMMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups, including amide, imidazole, and phenyl groups. It is likely to be a peptide or a peptide-like molecule, given the presence of multiple amide bonds.

Synthetic Routes and Reaction Conditions:

  • The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions to form amide bonds, and purification steps.
  • Common reagents used in peptide synthesis include carbodiimides (e.g., dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide), and protecting groups (e.g., tert-butyloxycarbonyl).

Industrial Production Methods:

  • Industrial production may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and complexity of the molecule.
  • SPPS is often preferred for its efficiency and ability to automate the synthesis process.

Types of Reactions:

    Oxidation: The imidazole and phenyl groups may undergo oxidation under specific conditions.

    Reduction: Amide bonds are generally stable, but reduction can occur under strong reducing conditions.

    Substitution: Functional groups such as imidazole can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

  • The products will depend on the specific reactions and conditions used. For example, oxidation of the imidazole group may yield imidazolone derivatives.

Scientific Research Applications

This compound, given its complexity, may have applications in various fields:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Potential use in studying protein interactions or as a building block for larger biomolecules.

    Medicine: Possible applications in drug design and development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of specialized materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:

    Biological Context: It may interact with specific enzymes or receptors, influencing biochemical pathways.

    Chemical Context: It may act as a catalyst or intermediate in chemical reactions.

Comparison with Similar Compounds

  • Other peptides or peptide-like molecules with similar functional groups.
  • Compounds such as Ac-Ile-his-pro-phe-his-leu analogs with slight modifications in the side chains or functional groups.

Uniqueness:

  • The specific arrangement of functional groups and the overall structure may confer unique properties, such as specific binding affinities or reactivity.

Properties

CAS No.

121521-00-4

Molecular Formula

C40H56N10O8

Molecular Weight

804.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1

InChI Key

OCPDFWVOTXYQBC-BKKYOMMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C

Appearance

Solid powder

121521-00-4

Purity

>98% (or refer to the Certificate of Analysis)

sequence

IXPFHL

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-Ile-His-Pro-Phe-His-Leu
AG 85-12
AG-85-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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